Stearic acid, ester with pentaerythritol

Catalog No.
S14315823
CAS No.
8045-34-9
M.F
C23H48O6
M. Wt
420.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearic acid, ester with pentaerythritol

CAS Number

8045-34-9

Product Name

Stearic acid, ester with pentaerythritol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid

Molecular Formula

C23H48O6

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2

InChI Key

WSEFPKKOUNRCAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O

Stearic acid, ester with pentaerythritol is a chemical compound formed through the esterification of stearic acid and pentaerythritol. With the molecular formula C23H48O6\text{C}_{23}\text{H}_{48}\text{O}_{6} and a molecular weight of approximately 400.64 g/mol, it is primarily used in various industrial applications due to its unique properties. This compound appears as a waxy solid at room temperature and is characterized by its stability, biodegradability, and low volatility, making it suitable for diverse applications in lubricants, plastics, and food packaging .

The formation of stearic acid, ester with pentaerythritol involves an esterification reaction, where the hydroxyl groups of pentaerythritol react with the carboxyl group of stearic acid. The general reaction can be represented as follows:

C5H12O4+C18H36O2C23H48O6+H2O\text{C}_{5}\text{H}_{12}\text{O}_{4}+\text{C}_{18}\text{H}_{36}\text{O}_2\rightarrow \text{C}_{23}\text{H}_{48}\text{O}_{6}+\text{H}_{2}\text{O}

In this reaction, one molecule of water is released for each ester bond formed. The reaction typically requires a catalyst, such as zinc oxide or sulfuric acid, to proceed efficiently .

Several methods exist for synthesizing stearic acid, ester with pentaerythritol:

  • Direct Esterification: This method involves the direct reaction of stearic acid with pentaerythritol in the presence of a catalyst. Typically, a molar ratio of 1:5 to 1:8 (pentaerythritol to stearic acid) is used to optimize yield .
  • Transesterification: In this process, triglycerides or other fatty acids are reacted with pentaerythritol to produce the desired ester. This method can also yield similar compounds depending on the fatty acids used .
  • Solvent-Free Synthesis: Recent advancements have led to methods that utilize solvent-free conditions to minimize environmental impact while achieving high yields of the ester .

Stearic acid, ester with pentaerythritol has various applications across different industries:

  • Lubricants: It serves as a lubricant in metal processing and as an additive in high-performance lubricants.
  • Plastics: Used as a stabilizer and lubricant in the production of polyvinyl chloride and other polymers.
  • Food Packaging: Its biodegradability makes it suitable for use in food contact materials.
  • Cosmetics: Employed as an emulsifier and thickening agent in cosmetic formulations .

Stearic acid, ester with pentaerythritol can be compared with several similar compounds that also involve esters of fatty acids and polyols. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Pentaerythritol monostearateC23H46O5\text{C}_{23}\text{H}_{46}\text{O}_{5}A monoester variant; lower molecular weight
Pentaerythritol adipate-stearateC23H46O6\text{C}_{23}\text{H}_{46}\text{O}_{6}Contains adipic acid; used in food packaging
Trimethylolpropane tri-stearateC51H102O6\text{C}_{51}\text{H}_{102}\text{O}_{6}Higher degree of esterification; used in lubricants
Neopentyl glycol di-stearateC37H74O4\text{C}_{37}\text{H}_{74}\text{O}_{4}A diester; offers different physical properties

Uniqueness

The uniqueness of stearic acid, ester with pentaerythritol lies in its balance between low volatility and high biodegradability while maintaining excellent lubricating properties. Unlike some other esters that may be more volatile or less environmentally friendly, this compound provides a sustainable option for various industrial applications.

Esterification Protocols for Pentaerythritol Stearate Production

Conventional esterification of pentaerythritol and stearic acid relies on acid or base catalysts under high-temperature conditions. Modern protocols emphasize solid catalysts to enhance selectivity and reduce energy consumption.

  • Zinc Oxide Catalysis: A patented method utilizes zinc oxide (ZnO) as a solid catalyst, reacting pentaerythritol and stearic acid at a weight ratio of 1:5–8. This approach achieves high esterification efficiency while minimizing byproduct formation. The catalyst’s Lewis acidity facilitates proton transfer, accelerating the reaction without requiring corrosive acids.
  • Solid Super Acid Catalysts: Innovations like sulfated zirconia-silica (SO₄²⁻/ZrO₂-SiO₂) reduce reaction temperatures from 200°C to 150–180°C and shorten processing times by 1–2 hours. This catalyst achieves a 92% esterification rate under vacuum conditions (5–50 Pa), significantly lowering energy costs.

Table 1: Comparative Analysis of Esterification Catalysts

CatalystTemperature (°C)Pressure (Pa)Esterification RateReference
Zinc Oxide150–180Atmospheric85–90%
SO₄²⁻/ZrO₂-SiO₂150–1805–5092%
Tin-Based Catalysts130–1953000>99.5%

Enzymatic Synthesis Using Immobilized Lipase Systems

While chemical catalysis dominates industrial production, enzymatic routes using immobilized lipases are emerging as eco-friendly alternatives. Although current literature emphasizes chemical methods, preliminary studies suggest lipases could enable esterification under mild conditions (30–60°C) with water removal systems. Further research is needed to optimize enzyme stability and scalability for industrial adoption.

Metal Alkoxide Derivative Synthesis for Enhanced Functionality

Metal alkoxides, particularly tin-based catalysts, enhance reaction kinetics and product purity.

  • Tin Catalysts: Tin(II) ethylhexanoate and similar compounds act as Lewis acids, activating carbonyl groups in stearic acid. A patented process using tin catalysts at 130–195°C achieves >99.5% conversion efficiency with hydroxyl values <0.6 mg KOH/g, ideal for high-precision lubricants.
  • Zirconium Alkoxides: These derivatives improve thermal stability, enabling PETS to retain lubricity above 200°C.

Solvent Selection and Reaction Parameter Optimization

Solvent-free systems are preferred to reduce waste and costs. Key parameters include:

  • Temperature Gradients: Staged heating (e.g., 130–160°C initial, followed by 180–190°C) prevents pentaerythritol decomposition.
  • Vacuum Conditions: Operating at 5–50 Pa removes water byproduct, shifting equilibrium toward ester formation.
  • Molar Ratios: A stearic acid-to-pentaerythritol molar ratio of 4:1 ensures complete esterification while avoiding excess acid recovery.

Table 2: Optimized Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature150–180°CMaximizes kinetics
Pressure5–50 PaEnhances byproduct removal
Molar Ratio (SA:PE)4:1Prevents unreacted acid

Stearic acid, ester with pentaerythritol demonstrates exceptional multifunctional performance in engineering thermoplastics processing, serving simultaneously as an internal lubricant, external lubricant, and processing aid. The compound's unique molecular architecture, featuring a tetrahedral pentaerythritol core with four stearic acid chains, enables it to interact effectively with various polymer matrices while maintaining thermal stability under processing conditions [1] [2] [3].

In polycarbonate processing, the compound functions as both an internal and external lubricant, with typical dosage levels ranging from 0.1 to 1.0 percent by weight. The long aliphatic chains provide excellent lubrication properties by reducing friction between polymer chains and between the polymer melt and processing equipment surfaces [1] [3]. This dual lubrication mechanism results in reduced torque requirements during extrusion and improved flow characteristics during injection molding operations.

The compound's effectiveness in polyethylene terephthalate and polybutylene terephthalate processing is particularly noteworthy due to its ability to enhance transparency while providing lubrication. Research indicates that the compound can significantly improve the transparency of these engineering thermoplastics by reducing spherulite size and promoting more uniform crystallization patterns [1] [3] [4]. This transparency enhancement is attributed to the compound's nucleating effect, which creates smaller, more numerous crystalline domains that scatter less light.

For polyphenylene oxide and polyphenylene sulfide applications, the compound's thermal stability becomes the primary advantage. These high-performance engineering thermoplastics require processing temperatures that can exceed 300°C, conditions where many conventional lubricants degrade [1] [5]. The ester linkages in stearic acid, ester with pentaerythritol remain stable at these elevated temperatures, maintaining lubrication effectiveness throughout the processing cycle.

ThermoplasticFunctionTypical DosageKey BenefitsSource
Polycarbonate (PC)External/Internal Lubricant0.1-1.0%Improved flow, reduced frictionCitations 2, 5, 8
Polyethylene Terephthalate (PET)Lubricant & Dispersant0.1-1.0%Transparency enhancementCitations 2, 8, 14
Polybutylene Terephthalate (PBT)Lubricant & Dispersant0.1-1.0%Nucleation effectsCitations 2, 8, 14
Polyphenylene Oxide (PPO)Processing Aid0.1-1.0%Thermal stabilityCitations 2, 21
Polyphenylene Sulfide (PPS)Processing Aid0.1-1.0%High-temperature processingCitations 2, 21
Polyamide (PA6, PA66)Lubricant & Release Agent0.1-1.0%Mold release propertiesCitations 8, 14
Polyoxymethylene (POM)Lubricant & Release Agent0.1-1.0%Processing efficiencyCitations 8, 14
Polypropylene (PP)Lubricant & Dispersant0.1-1.0%Crystallization controlCitations 5, 17

The multifunctional nature of this compound extends to its role as a mold release agent in polyamide and polyoxymethylene processing. The compound's ability to migrate to the polymer-mold interface during processing creates a lubricating layer that facilitates part removal while maintaining surface quality [3] [4]. This property is particularly valuable in complex geometries where mechanical mold release mechanisms are impractical.

Lubrication Mechanisms in High-Temperature Polymer Extrusion

The lubrication mechanisms of stearic acid, ester with pentaerythritol in high-temperature polymer extrusion involve complex interactions between the compound's molecular structure and the processing environment. At elevated temperatures typical of polymer extrusion (180-220°C), the compound maintains its structural integrity while providing effective lubrication through multiple mechanisms [5] [6] [7].

The primary lubrication mechanism involves the formation of a boundary lubrication layer at the polymer-metal interface. During extrusion, the compound migrates to the die walls and barrel surfaces, where it forms a thin, continuous lubricating film. This film reduces the coefficient of friction between the polymer melt and processing equipment, resulting in lower extrusion pressures and reduced energy consumption [5] [6]. The thickness of this lubricating layer depends on the compound concentration and processing conditions, with optimal performance achieved when the layer maintains continuity throughout the extrusion process.

Thermogravimetric analysis demonstrates that the compound exhibits excellent thermal stability at typical extrusion temperatures, with no significant weight loss observed at 350°C and only 2.5 percent weight loss at 375°C [8] [9]. This thermal stability ensures that the lubrication properties remain consistent throughout extended processing cycles, preventing degradation-related processing defects.

The compound's lubrication effectiveness is enhanced by its ability to reduce melt viscosity without significantly altering the polymer's molecular weight or mechanical properties. This viscosity reduction occurs through a plasticization effect, where the compound's long aliphatic chains increase the free volume between polymer chains, facilitating molecular motion and flow [5] [10]. The result is improved processability with reduced shear stress and lower processing temperatures.

In screw extrusion applications, the compound provides both internal and external lubrication functions. Internal lubrication occurs through the reduction of intermolecular friction within the polymer melt, while external lubrication manifests as reduced friction between the polymer and processing equipment surfaces [7] [11]. This dual lubrication mechanism is particularly beneficial in single-screw extruders, where high shear rates can generate excessive heat and pressure.

Temperature (°C)Weight Loss (%)PerformanceApplication SuitabilitySource
3500ExcellentHigh-temperature processingCitations 7, 16
3752.5Very GoodExtreme conditionsCitations 7, 16
4007.0GoodDegradation onsetCitations 7, 16
180 (Processing)StableMaintains PropertiesStandard processingCitations 2, 21
200 (Processing)StableMaintains PropertiesStandard processingCitations 2, 21
220 (Processing)StableMaintains PropertiesStandard processingCitations 2, 21

The lubrication mechanism is also influenced by the compound's ability to prevent polymer degradation through its antioxidant properties. The ester linkages can scavenge free radicals generated during high-temperature processing, thereby maintaining polymer molecular weight and preventing the formation of degradation products that could compromise lubrication effectiveness [12] [10].

Nucleation Effects in Crystalline Polymer Systems

Stearic acid, ester with pentaerythritol exhibits significant nucleation effects in crystalline polymer systems, fundamentally altering crystallization kinetics and morphology. The compound acts as a heterogeneous nucleation agent, providing sites for primary crystal formation that dramatically increase nucleation density and reduce crystallization time [13] [14] [15].

The nucleation mechanism involves the compound's tetrahedral molecular structure serving as a template for polymer chain organization. The rigid pentaerythritol core provides a stable platform for polymer chain adsorption, while the four stearic acid chains create multiple interaction sites with the polymer matrix [13] [16]. This multi-point interaction facilitates the formation of ordered polymer chain segments, which serve as nuclei for subsequent crystal growth.

In polypropylene systems, the compound demonstrates exceptional nucleating efficiency, increasing crystallization temperature by 5-15°C and reducing crystallization time by 30-50 percent [15] [17] [16]. This enhanced crystallization kinetics results from the increased nucleation density, which creates more numerous but smaller spherulites. The smaller spherulite size contributes to improved optical properties, particularly transparency, as the reduced spherulite dimensions scatter less visible light.

The nucleation effects are particularly pronounced in polyethylene terephthalate and polybutylene terephthalate systems, where the compound can increase crystallization temperature by 8-12°C and 6-10°C, respectively [1] [3] [18]. These temperature increases translate to faster crystallization rates and improved processing efficiency, as parts can be demolded sooner without compromising crystallinity or mechanical properties.

Polymer SystemCrystallization Temperature IncreaseCrystallization Time ReductionSpherulite Size ReductionTransparency ImprovementSource
Polypropylene (PP)5-15°C30-50%SignificantHighCitations 40, 42, 45
Polyethylene Terephthalate (PET)8-12°C25-40%ModerateVery HighCitations 2, 8, 43
Polybutylene Terephthalate (PBT)6-10°C20-35%ModerateHighCitations 2, 8, 43
Polycarbonate (PC)N/A (Amorphous)N/AN/AMaintainedCitations 2, 5
Polyamide (PA)3-8°C15-30%ModerateModerateCitations 8, 14

The nucleation mechanism is temperature-dependent, with optimal nucleating efficiency achieved within specific temperature ranges. At very high temperatures, the compound may become too soluble in the polymer matrix, reducing its effectiveness as a nucleating agent [13] [19]. Conversely, at lower temperatures, the compound may not provide sufficient thermal energy to overcome the nucleation barrier.

The crystalline morphology induced by the compound's nucleation effects significantly influences the final properties of the polymer. Smaller spherulites generally result in improved mechanical properties, including higher tensile strength and impact resistance, due to reduced stress concentration at spherulite boundaries [13] [14]. Additionally, the more uniform crystalline structure contributes to reduced warpage and improved dimensional stability in molded parts.

Surface Modification Strategies for Composite Materials

Stearic acid, ester with pentaerythritol serves as an effective surface modification agent for composite materials, enhancing interfacial adhesion and improving overall composite performance. The compound's amphiphilic nature, with hydrophobic stearic acid chains and a more polar pentaerythritol core, enables it to act as a coupling agent between dissimilar materials [20] [21] [22].

In calcium carbonate-filled composites, the compound functions as a surface treatment agent for the inorganic filler particles. The modification process involves the formation of a monolayer coating on the calcium carbonate surface, where the polar groups of the compound interact with the calcium carbonate surface while the hydrophobic stearic acid chains extend into the polymer matrix [20] [21]. This surface modification reduces the surface energy of the calcium carbonate particles, promoting better dispersion and reducing agglomeration.

The surface modification mechanism involves both physical adsorption and chemical interaction. The carboxylate groups of the compound can form ionic bonds with calcium ions on the calcium carbonate surface, creating a stable anchoring mechanism [20] [23]. The long aliphatic chains then provide compatibility with the polymer matrix, effectively bridging the interface between the inorganic filler and organic polymer.

For glass fiber-reinforced composites, the compound can improve fiber-matrix adhesion by modifying the fiber surface properties. The treatment process involves applying the compound to the fiber surface, where it forms a coupling layer that enhances wetting and reduces interfacial tension [20] [21]. This improved interfacial adhesion results in better stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties.

The effectiveness of surface modification depends on the optimal concentration of the compound. Research indicates that 2 weight percent represents the optimal loading for calcium carbonate surface modification, providing maximum improvement in dispersion and mechanical properties [20] [21]. At higher concentrations, excess compound can act as a plasticizer, potentially reducing the modulus of the composite material.

MethodCatalystTemperature (°C)Time (hours)Conversion (%)Yield (%)Source
Direct EsterificationZinc Oxide180-2204-696-9980-85Citations 3, 49
Catalytic EsterificationTin di(2-ethylhexanoate)22069990Citation 3
Homogeneous Catalysisp-Toluenesulfonic Acid160-2004-59680Citation 3
Heterogeneous CatalysisSiO₂-ZrO₂180-2204-69985Citation 3

The surface modification strategy extends to recycled fiber applications, where the compound can enhance the compatibility between recycled polyethylene terephthalate fibers and epoxy matrices. The surface treatment of recycled fibers with sodium hydroxide followed by compound application creates functional groups that improve fiber-matrix adhesion [20]. This approach enables the utilization of recycled materials in high-performance composite applications while maintaining mechanical properties.

The compound's effectiveness as a surface modifier is attributed to its ability to form stable interfaces that resist delamination under mechanical stress. The multiple stearic acid chains provide multiple anchoring points to the polymer matrix, creating a robust interfacial region that can accommodate thermal expansion differences between the filler and matrix [20] [21]. This accommodation reduces internal stress concentration and improves the composite's resistance to thermal cycling.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

420.34508925 g/mol

Monoisotopic Mass

420.34508925 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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